7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (7-Cl-3,8-DMPQ-4-CC) is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to be a useful reagent in organic synthesis and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Tautomeric Equilibria Studies
A study investigated the tautomeric equilibria between hydrazone imine and diazenyl enamine forms in side-chained quinoxalines, revealing solvent effects and temperature dependence. This research highlights the complex chemical behavior of quinoline derivatives, which could be relevant for designing new compounds with specific properties (Kurasawa et al., 1994).
Ring Transformation Studies
Another study explored novel ring transformations during reactions of certain benzazepines with phosphoryl chloride, leading to quinoline derivatives. This research provides insights into synthetic pathways that could be applied to produce new quinoline-based compounds with potential applications in material science or drug development (Stringer et al., 1985).
NMR Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the action of ammonium chloride on chloroquine, a quinoline derivative. This research provides a deeper understanding of the interactions at the molecular level, which is crucial for modifying the chemical properties of quinoline compounds for various applications (Kosugi et al., 1990).
properties
IUPAC Name |
7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-6-13(7-5-10)17-12(3)16(19(21)23)14-8-9-15(20)11(2)18(14)22-17/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQZEKCJDXLFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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